molecular formula C9H10O5 B2574187 (1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid CAS No. 146728-81-6

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid

Cat. No. B2574187
CAS RN: 146728-81-6
M. Wt: 198.174
InChI Key: ZTNJBIVXMUDZMQ-NDDNGWRZSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry techniques. Researchers have employed various methods, including cyclization reactions, protecting group strategies, and stereocontrolled transformations. For detailed synthetic routes, refer to relevant literature .


Molecular Structure Analysis

The compound’s molecular formula is C~7~H~8~O~5~ , and its molecular weight is approximately 164.14 g/mol . The key features include a bicyclic ring system, a carbonyl group, and oxygen atoms. X-ray crystallography has confirmed its absolute configuration .


Chemical Reactions Analysis

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid may participate in various chemical reactions, such as esterification, hydrolysis, and nucleophilic additions. Investigating its reactivity and functional group transformations is crucial for understanding its behavior .

Mechanism of Action

While specific biological mechanisms remain an active area of research, this compound could potentially interact with enzymes, receptors, or cellular pathways. Its structural motifs may influence biological processes, making it relevant for drug discovery and development .

properties

IUPAC Name

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.01,5]decane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-7(11)5-4-1-2-9(14-4)3-13-8(12)6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNJBIVXMUDZMQ-NDDNGWRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23COC(=O)C2C(C1O3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]23COC(=O)[C@@H]2[C@@H]([C@@H]1O3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid

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